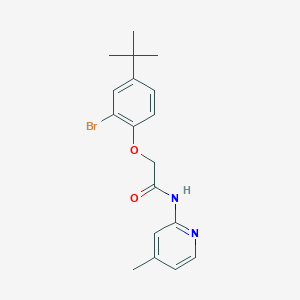

![molecular formula C18H26N2O4S B4624632 4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624632.png)

4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine

Vue d'ensemble

Description

4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Antimicrobial Activity

The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine derivatives against standard and multi-resistant strains of bacteria and fungi has been investigated. These compounds showed significant modulating activity, particularly in combination with other antibiotics, against Pseudomonas aeruginosa, indicating their potential as adjunctive treatments to enhance antibiotic efficacy against resistant strains (Oliveira et al., 2015).

Chemical Synthesis and Applications

Research on the synthesis of stereodefined C-substituted morpholines and other heterocycles using α-phenylvinylsulfonium salts has shown moderate to excellent yields. This synthesis approach demonstrates high levels of regio- and diastereoselectivity, highlighting the compound's utility in creating complex molecular architectures (Matlock et al., 2015).

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations have been used to design ionic liquid crystals, showing a rich mesomorphic behavior. These compounds, depending on the type of cation and anion, exhibited high-ordered smectic phases, smectic A phases, and hexagonal columnar phases, indicating their potential in advanced material applications (Lava et al., 2009).

Sulfur Chemistry

The role of hypervalent intermediates in alkyl transfer reactions at sulfonium centers has been explored, with studies on S-(substituted)benzyl-S-methyl-S-(substituted)phenylsulfonium salts reacting with buffered solutions of morpholine and piperidine. This research contributes to our understanding of sulfur chemistry and its implications for synthetic strategies (Young et al., 1989).

Luminescent and Magnetic Materials

Tetranuclear lanthanide(III) sulfonate-phosphonate clusters have been synthesized, demonstrating novel structural frameworks with potential applications in luminescent materials and magnetic property investigations. These compounds have shown strong luminescence in the near-IR and red-light regions, along with strong antiferromagnetic interactions (Du et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

3-(4-morpholin-4-ylsulfonylphenyl)-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c21-18(19-10-2-1-3-11-19)9-6-16-4-7-17(8-5-16)25(22,23)20-12-14-24-15-13-20/h4-5,7-8H,1-3,6,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXAZZSQNMOUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

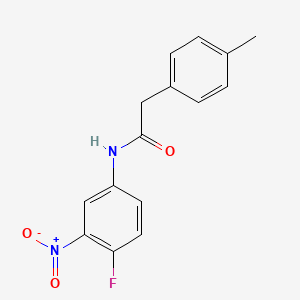

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide](/img/structure/B4624553.png)

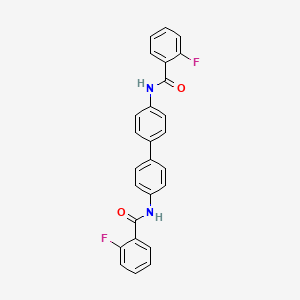

![2-methyl-N-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4624555.png)

![2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B4624563.png)

![1-({[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4624567.png)

![5-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4624572.png)

![2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4624578.png)

![methyl 2-[(2,5-difluorobenzoyl)amino]benzoate](/img/structure/B4624581.png)

![3-allyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624587.png)

![N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4624622.png)

![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide](/img/structure/B4624624.png)

![N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4624625.png)